molecular formula C22H18 B13731357 1,1',1''-(1,3-Butadien-1-yl-4-ylidene)trisbenzene CAS No. 18720-11-1

1,1',1''-(1,3-Butadien-1-yl-4-ylidene)trisbenzene

Cat. No.: B13731357
CAS No.: 18720-11-1
M. Wt: 282.4 g/mol
InChI Key: ZXJYAYKVSJJDNO-UHFFFAOYSA-N
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Description

[(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene is an organic compound with the molecular formula C16H14. It is a derivative of butadiene, featuring two phenyl groups attached to the 1 and 4 positions of the butadiene chain. This compound is known for its conjugated system, which imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene typically involves the reaction of benzaldehyde with cinnamaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a dehydration step to form the conjugated diene system. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine, with the reaction mixture being heated under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

[(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene exerts its effects involves its interaction with molecular targets through its conjugated diene system. This system allows for electron delocalization, which can facilitate interactions with enzymes, receptors, and other biomolecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1,4-Diphenyl-1,3-butadiene: A closely related compound with similar structural features but different stereochemistry.

    1,4-Diphenylbutadiene-cis,cis: Another stereoisomer with distinct physical and chemical properties.

    (E,Z)-1,4-diphenyl-1,3-butadiene: A stereoisomer with a different arrangement of the phenyl groups.

Uniqueness: [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene is unique due to its specific (3E) configuration, which influences its reactivity and interactions with other molecules. This configuration can affect the compound’s stability, electronic properties, and suitability for various applications.

Properties

CAS No.

18720-11-1

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1,4-diphenylbuta-1,3-dienylbenzene

InChI

InChI=1S/C22H18/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-18H

InChI Key

ZXJYAYKVSJJDNO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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